

Tricyclamol chloride pharmacological profile

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Compound Focus: Tricyclamol Chloride

CAS No.: 3818-88-0

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Experimental Data and Comparison

The following table summarizes key experimental findings for Tricyclamol (procyclidine) from research contexts.

Experimental Context	Model/Assay	Key Finding(s)	Citation
Protection against Soman toxicity	<i>In vivo</i> (Rats & Guinea Pigs)	Subcutaneous injection (0.3-6.0 mg/kg) increased protection in a dose-dependent manner; prevented seizures and brain damage [1].	[1]
Receptor Blockade Profile	<i>In vitro</i> (Mechanistic Study)	Antispasmodic effects linked to blockage of central M1 , M2 , and M4 muscarinic receptor subtypes [2] [3].	[2] [3]
Ion Channel Interaction	<i>In vitro</i> (Recombinant Protein)	The integral membrane form of CLIC1 comprises four single monomers, each allowing an anionic flux [4].	[4]

Experimental Protocols

For researchers looking to replicate or build upon key findings, here are outlines of critical experimental methodologies.

- **Protocol 1: In Vivo Efficacy in Soman-Induced Seizure Models**

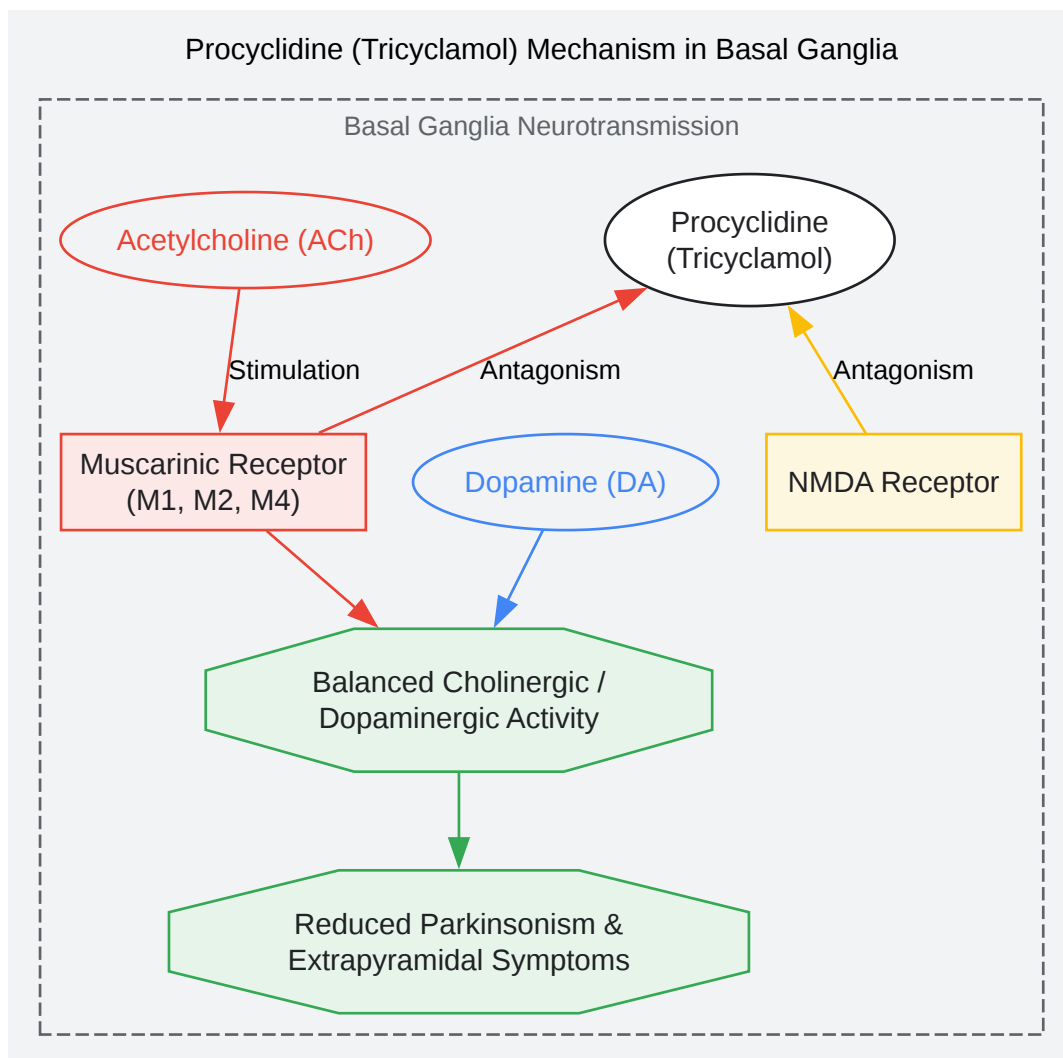
- **Animals:** Male Sprague-Dawley rats or Dunkin-Hartley male guinea pigs [1].
- **Dosing:** Procyclidine (Tricyclamol) is administered via subcutaneous injection at doses ranging from 0.3 to 6.0 mg/kg [1].
- **Challenge:** Animals are exposed to soman, an organophosphorus compound [1].
- **Primary Outcome Measures:** The proportion of animals protected from lethality and the prevention of seizure activity are recorded. The protective index is calculated as the fold-increase in LD50 of soman in treated versus control animals [1].
- **Secondary Analysis:** Histopathological examination of the brain (hippocampus, cortex, amygdala, thalamus) is performed to assess the prevention of Soman-induced brain damage [1].

- **Protocol 2: Measuring Muscarinic Receptor-Mediated Ionic Efflux**

- **Tissue Preparation:** Strips of longitudinal smooth muscle from guinea-pig ileum or taenia coli are prepared and mounted [5].
- **Isotope Loading:** Tissues are equilibrated in a physiological solution (e.g., Krebs bicarbonate) containing a radioactive tracer, such as ^{86}Rb (a potassium congener) or ^{42}K [5].
- **Efflux Measurement:** Preparations are transferred to a continuous flow chamber. The efflux of the isotope into the superfusate is measured in real-time using a β -counter before and after exposure to cholinergic drugs [5].
- **Data Analysis:** The efflux rate constant is calculated. The effects of agonists (e.g., carbachol) and antagonists (e.g., Tricyclamol) on the efflux rate are quantified to determine potency and efficacy [5].

Mechanism of Action Visualization

The diagram below illustrates the dual mechanism of Tricyclamol (Procyclidine) and its neurochemical effects in the basal ganglia.



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This diagram shows how Procyclidine (Tricyclamol) acts as a dual antagonist to help restore neurochemical balance in the basal ganglia, leading to symptom relief [1] [2] [3].

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